2-iodo-N-[(4-methylphenyl)carbamothioyl]benzamide
Overview
Description
2-iodo-N-[(4-methylphenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C15H13IN2OS. It is known for its unique structure, which includes an iodine atom, a benzamide group, and a thiourea linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-[(4-methylphenyl)carbamothioyl]benzamide typically involves the reaction of 2-iodobenzoyl chloride with 4-methylphenylthiourea. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-[(4-methylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The thiourea group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution Reactions: Products include substituted benzamides and thioureas.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols.
Hydrolysis: Products include amines and carboxylic acids.
Scientific Research Applications
2-iodo-N-[(4-methylphenyl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-iodo-N-[(4-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiourea group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
2-iodobenzamide: Lacks the thiourea group, making it less versatile in terms of chemical reactivity.
N-[(4-methylphenyl)carbamothioyl]benzamide: Lacks the iodine atom, which reduces its potential for halogen bonding.
2-iodo-N-phenylcarbamothioylbenzamide: Similar structure but lacks the methyl group, which can affect its steric and electronic properties.
Uniqueness
2-iodo-N-[(4-methylphenyl)carbamothioyl]benzamide is unique due to the presence of both the iodine atom and the thiourea group. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-iodo-N-[(4-methylphenyl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2OS/c1-10-6-8-11(9-7-10)17-15(20)18-14(19)12-4-2-3-5-13(12)16/h2-9H,1H3,(H2,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBJRDDEBPQOKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387613 | |
Record name | 2-iodo-N-[(4-methylphenyl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6403-91-4 | |
Record name | 2-iodo-N-[(4-methylphenyl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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